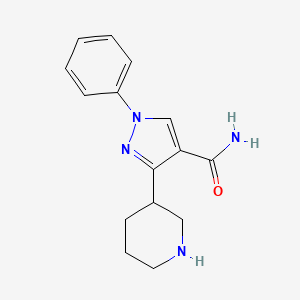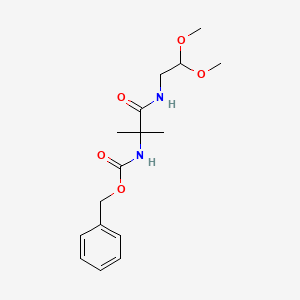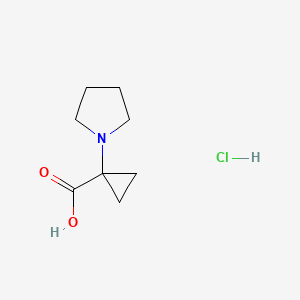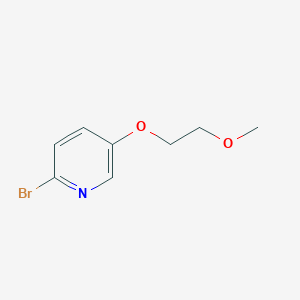
1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Overview
Description
1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as PPPC, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C14H19N3O and a molecular weight of 249.32 g/mol. PPPC has a number of unique properties that make it useful in a variety of scientific research applications, including its ability to act as an agonist or antagonist of various receptors.
Scientific Research Applications
Glycine Transporter Inhibition
1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide analogs have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are of interest due to their potential therapeutic applications in neuropsychiatric disorders. For example, the compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally related compound, demonstrated potent GlyT1 inhibitory activity, good pharmacokinetic profile, and significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects (Yamamoto et al., 2016).
Antimicrobial and Antiviral Properties
Some derivatives of 1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide have demonstrated antimicrobial and antiviral activities. For instance, certain pyrazole carboxamide derivatives have shown good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Cancer Research
Derivatives of this compound have also been studied for their potential applications in cancer research. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and found to block the formation of blood vessels in vivo in a chick chorioallantoic membrane model, indicating potential anti-angiogenic and cytotoxic effects which are valuable in cancer treatment (Kambappa et al., 2017).
CB1 Cannabinoid Receptor Studies
Certain analogs of 1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide have been used in studies involving the CB1 cannabinoid receptor. These studies are significant for understanding the molecular interaction of antagonists with the CB1 cannabinoid receptor, which is relevant for the development of therapeutic agents targeting this receptor (Shim et al., 2002).
Chemical Synthesis and Characterization
The compound and its derivatives have been subjects of chemical synthesis and structure characterization studies, contributing to the field of organic chemistry and drug development. For example, research on microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate demonstrates the utility of this compound in synthetic organic chemistry (Milosevic et al., 2015).
properties
IUPAC Name |
1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-3,6-7,10-11,17H,4-5,8-9H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFERNANCMBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |
CAS RN |
1803587-25-8 | |
| Record name | 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)












![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)